molecular formula C15H21NO2 B4503488 N-cyclopentyl-4-ethoxy-3-methylbenzamide

N-cyclopentyl-4-ethoxy-3-methylbenzamide

Cat. No.: B4503488
M. Wt: 247.33 g/mol
InChI Key: QBWNYYJLCZKGRH-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-ethoxy-3-methylbenzamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . Its structure is defined by the SMILES notation CCOc1ccc(cc1C)C(NC1CCCC1)=O . As a benzamide derivative, this compound belongs to a class of chemicals that are frequently investigated for their potential biological activities and are common scaffolds in medicinal chemistry research. Compounds with similar N-cyclopentyl benzamide structures have been explored in scientific patents for a range of potential therapeutic applications, including disorders of the nervous system such as epilepsy, Parkinson's disease, and pain, as well as metabolic conditions like diabetes and obesity . The specific research value of this compound is derived from its unique structure, which combines an ethoxy-methyl substituted aromatic ring with a cyclopentyl amide moiety. This molecular architecture makes it a compound of interest for further investigation in various biochemical and pharmacological assays. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-4-ethoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-14-9-8-12(10-11(14)2)15(17)16-13-6-4-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWNYYJLCZKGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties
This compound C₁₉H₂₅NO₂ 4-ethoxy, 3-methyl, cyclopentyl Amide, ether High lipophilicity, electron-donating
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-methyl, hydroxyl Amide, hydroxyl N,O-bidentate directing group
N,N-Dimethyl-4-(trifluoromethyl)benzamide C₁₀H₁₀F₃NO 4-CF₃, dimethylamide Amide, trifluoromethyl Electron-withdrawing, polar
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide C₁₀H₁₃NO₃ 3-hydroxy, 4-methoxy Amide, hydroxyl, methoxy Hydrogen bonding capability
3-[(Ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide C₁₈H₂₀N₂O₄ Ethoxyacetyl, 4-methoxyphenyl Amide, ether, ester Moderate hydrophilicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-4-ethoxy-3-methylbenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with nitration or ethoxylation of a benzene precursor, followed by amidation with cyclopentylamine. Key steps include:

  • Nitration/Ethoxylation : Use HNO₃/H₂SO₄ for nitration (60–70°C) or NaOEt for ethoxylation under reflux .
  • Amidation : Employ coupling reagents like HBTU or DCC with cyclopentylamine in anhydrous DMF or CH₃CN. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Purification : Column chromatography (silica gel, 3:7 ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for the cyclopentyl NH signal at δ 6.8–7.2 ppm (¹H) and the ethoxy group’s methylene at δ 4.0–4.2 ppm. The benzamide carbonyl appears at ~168 ppm (¹³C) .
  • FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and ethoxy C-O at ~1250 cm⁻¹ .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) with ESI+ to verify molecular ion [M+H]⁺ at m/z 302.3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?

  • Methodological Answer :

  • Dynamic Effects : Rotamers in the cyclopentyl group may cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Compare bond lengths (e.g., C=O at 1.22 Å) and torsion angles with DFT-optimized models .
  • 2D NMR (COSY, NOESY) : Identify through-space interactions between the ethoxy and methyl groups to confirm substituent positions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological assays?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or cyclopentyl (e.g., cyclohexyl) groups. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning of receptor residues) .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min suggests suitability for in vivo studies) .

Q. How can researchers address low solubility of this compound in aqueous assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo. Monitor stability via LC-MS at pH 7.4 .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm via DLS) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-4-ethoxy-3-methylbenzamide
Reactant of Route 2
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N-cyclopentyl-4-ethoxy-3-methylbenzamide

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